molecular formula C16H23N B14157742 N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine CAS No. 37092-85-6

N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine

Cat. No.: B14157742
CAS No.: 37092-85-6
M. Wt: 229.36 g/mol
InChI Key: HFASSIYHMIYPKS-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group, a phenyl group, and a pent-4-en-2-amine backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine typically involves multiple steps, including the formation of the cyclopropylmethyl group and the attachment of the phenyl and amine groups. One common method involves the use of Grignard reagents, where cyclopropylmethyl magnesium bromide reacts with appropriate precursors to form the desired compound . The reaction conditions often require anhydrous environments and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. This method enhances reaction throughput and improves the space-time yield compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. Reaction conditions often involve controlled temperatures, anhydrous environments, and specific catalysts to achieve desired products.

Major Products Formed

Major products formed from these reactions include ketones, carboxylic acids, and various substituted amine derivatives, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with opioid receptors, influencing pain perception and other physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropyl-containing amines and phenyl-substituted amines, such as:

Uniqueness

What sets N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

37092-85-6

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-methyl-1-phenylpent-4-en-2-amine

InChI

InChI=1S/C16H23N/c1-13(2)10-16(17-12-15-8-9-15)11-14-6-4-3-5-7-14/h3-7,15-17H,1,8-12H2,2H3

InChI Key

HFASSIYHMIYPKS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CC1=CC=CC=C1)NCC2CC2

Origin of Product

United States

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